molecular formula C13H17BrO3 B8280602 3-Bromo-5-(tert-butyl)-2-(methoxymethoxy)benzaldehyde

3-Bromo-5-(tert-butyl)-2-(methoxymethoxy)benzaldehyde

Cat. No. B8280602
M. Wt: 301.18 g/mol
InChI Key: PXEQRXKBRZHMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09409893B2

Procedure details

To a degassed (argon) solution of 3-bromo-5-(tert-butyl)-2-(methoxymethoxy)benzaldehyde (4.0 g, 13.3 mmol) and 2-(trifluoromethyl)pyridine-5-boronic acid [purchased from Frontier Scientific] (2.79 g, 14.6 mmol) in 2M aqueous sodium carbonate solution (26.7 mL, 53.2 mmol) and dimethoxy ethane (80 mL) was added tetrakis(triphenylphosphine)palladium(0) (770 mg, 0.665 mmol), the mixture was degassed for five minutes and then heated at 80° C. for 16 hours. The cooled reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic phase was separated, dried (Na2SO4), filtered and concentrated under reduced pressure to give an orange syrup. The product was purified using flash chromatography on silica eluting with a solvent gradient of 0 to 100% ethyl acetate in hexanes to give the 5-(tert-butyl)-2-(methoxymethoxy)-3-(6-(trifluoromethyl)pyridin-3-yl)benzaldehyde (3.7 g, 76% yield) as a grey-green solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
26.7 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
770 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:14][CH2:15][O:16][CH3:17])=[C:4]([CH:7]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:9]=1)[CH:5]=[O:6].[F:18][C:19]([F:30])([F:29])[C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][N:21]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(COC)OC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:10]([C:8]1[CH:9]=[C:2]([C:23]2[CH:22]=[N:21][C:20]([C:19]([F:30])([F:29])[F:18])=[CH:25][CH:24]=2)[C:3]([O:14][CH2:15][O:16][CH3:17])=[C:4]([CH:7]=1)[CH:5]=[O:6])([CH3:13])([CH3:12])[CH3:11] |f:2.3.4,^1:46,48,67,86|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)C(C)(C)C)OCOC
Name
Quantity
2.79 g
Type
reactant
Smiles
FC(C1=NC=C(C=C1)B(O)O)(F)F
Name
Quantity
26.7 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
770 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was degassed for five minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an orange syrup
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=C(C=O)C1)OCOC)C=1C=NC(=CC1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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